molecular formula C9H12ClNO2 B13039899 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol

Cat. No.: B13039899
M. Wt: 201.65 g/mol
InChI Key: IDYGZWKQNDTMHS-UHFFFAOYSA-N
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Description

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral aminophenol derivative characterized by a phenolic ring substituted with a chlorine atom at the 2-position and a 1-amino-2-hydroxypropyl group at the 5-position. This compound belongs to a class of aminophenols known for their applications in asymmetric catalysis and pharmacological activity due to their ability to act as chiral ligands or bases . The presence of both amino and hydroxyl groups enables hydrogen bonding and coordination with metal centers, making it relevant in enantioselective synthesis.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

5-(1-amino-2-hydroxypropyl)-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3

InChI Key

IDYGZWKQNDTMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(1-Amino-2-oxopropyl)-2-chlorophenol, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

5-(1-Amino-2-hydroxypropyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4-Chloro-2-((1R)-1-{[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

Structural Similarities :

  • Both compounds feature a chlorophenol backbone with amino alcohol substituents.
  • Two chiral centers (C7 and C10 in this analog) contribute to enantioselective properties, similar to the target compound .

Key Differences :

  • Substituent Complexity : The analog includes a cyclopentyl group and an additional 2-chlorophenyl moiety, increasing steric bulk and lipophilicity compared to the target compound.
  • Synthesis : Prepared via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a ketone precursor, followed by NaBH₄ reduction—a method distinct from the target compound’s synthesis .

2-Amino-5-chlorobenzophenone

Structural Similarities :

  • Contains a chlorine atom and amino group on an aromatic ring, akin to the target compound .

Key Differences :

  • Functional Groups: Replaces the phenolic hydroxyl and 2-hydroxypropyl groups with a benzophenone moiety, eliminating H-bond donor capacity.
  • Physical Properties: Higher melting point (96–100°C) compared to typical aminophenols, reflecting greater crystallinity but reduced solubility in polar solvents .

(R)-2-Amino-2-cyclopropylethanol Hydrochloride

Structural Similarities :

  • Shares the amino alcohol motif critical for chiral coordination .

Key Differences :

  • Solubility: Hydrochloride salt form enhances aqueous solubility but limits compatibility with non-polar reaction media .

5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione

Structural Similarities :

  • Contains multiple aromatic substituents (chlorophenyl, fluorophenyl) that influence steric and electronic properties .

Key Differences :

  • Functional Groups: Pentanedione backbone replaces the phenolic hydroxyl and amino alcohol groups, rendering it unsuitable for H-bond-mediated catalysis.
  • Conformation: Bulky substituents create a rigid framework, but lack of chiral amino alcohols limits enantioselectivity .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point/°C Catalytic Applications
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol C₉H₁₁ClNO₂ 216.64 Phenol, Chlorine, Amino alcohol Not Reported Asymmetric catalysis (theoretical)
4-Chloro-2-((1R)-1-{[...]propyl)phenol C₂₀H₂₂Cl₂NO 378.30 Phenol, Chlorine, Cyclopentyl, Amine Not Reported Spiral chain catalysis
2-Amino-5-chlorobenzophenone C₁₃H₁₀ClNO 231.67 Benzophenone, Chlorine, Amine 96–100 Synthetic intermediate
(R)-2-Amino-2-cyclopropylethanol HCl C₅H₁₂ClNO 149.61 Amino alcohol, Cyclopropane Not Reported Pharmaceutical synthesis

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., cyclopentyl in ) enhance enantioselectivity but may reduce reaction rates due to steric hindrance.
  • Hydrogen Bonding: Intramolecular H-bonds in aminophenols (e.g., O–H···N in ) improve catalytic rigidity, a feature absent in non-phenolic analogs like .
  • Chirality: Compounds with multiple chiral centers (e.g., target compound and ) show superior stereochemical control compared to simpler amino alcohols like .

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